5-Bromo-N-cyclohexylnicotinamide
Overview
Description
5-Bromo-N-cyclohexylnicotinamide is a synthetic compound with the molecular formula C12H15BrN2O. It is derived from nicotinamide, a vitamin B3 derivative, by replacing a hydrogen atom at the 5th position with a bromine atom and attaching a cyclohexyl group to the nitrogen atom . This compound has gained interest in scientific research due to its potential anti-inflammatory and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-N-cyclohexylnicotinamide can be synthesized through various methods. One common method involves the reaction of nicotinamide with cyclohexyl bromide. This reaction involves the nucleophilic attack of the nitrogen atom in nicotinamide on the cyclohexyl bromide molecule in the presence of a base as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-cyclohexylnicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-N-cyclohexylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-Bromo-N-cyclohexylnicotinamide exerts its effects involves its interaction with molecular targets and pathways. The compound contains a nicotinamide group, a key component of nicotinamide adenine dinucleotide (NAD), which is involved in cellular energy production and signaling pathways. The bromine substitution and cyclohexyl group may influence its interaction with target molecules, potentially modulating NAD metabolism and inhibiting enzymes with nicotinamide binding sites.
Comparison with Similar Compounds
Nicotinamide: The parent compound from which 5-Bromo-N-cyclohexylnicotinamide is derived.
5-Bromonicotinamide: Similar to this compound but without the cyclohexyl group.
Cyclohexylnicotinamide: Similar but without the bromine substitution.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the cyclohexyl group. These structural features may enhance its biological activity and influence its interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-cyclohexylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZGDIGMTXOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406563 | |
Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342013-85-8 | |
Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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